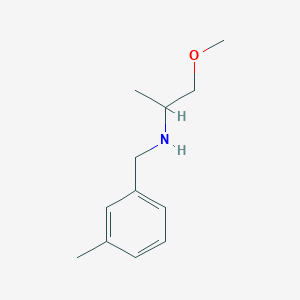

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

Description

BenchChem offers high-quality (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPUKIMRCPIANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386082 | |

| Record name | (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356092-84-7 | |

| Record name | (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and molecular formula of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

[1]

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

This compound represents a specific subclass of secondary amines featuring a chiral alkyl chain and a substituted benzyl moiety. It serves as a critical building block in the synthesis of GPCR ligands and monoamine reuptake inhibitors.

Core Identifiers

| Parameter | Technical Specification |

| CAS Registry Number | 356092-84-7 |

| IUPAC Name | N-(1-Methoxypropan-2-yl)-1-(3-methylphenyl)methanamine |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Exact Mass | 193.1467 Da |

| SMILES | CC(CNCc1cccc(C)c1)OC (Canonical) |

| General Class | Secondary Benzylamine / Ether |

Structural Analysis

The molecule consists of two distinct domains bridged by a secondary amine nitrogen:

-

The Lipophilic Anchor: A 3-methylbenzyl group (m-tolyl moiety) providing

stacking capability and hydrophobic interaction potential within protein binding pockets. -

The Chiral Tail: A 2-methoxy-1-methylethyl group (derived from 1-methoxy-2-propylamine).[1] This flexible aliphatic chain contains an ether oxygen acting as a hydrogen bond acceptor and a chiral center at the C2 position of the propyl chain.

Synthesis & Experimental Protocols

Retrosynthetic Logic

Direct alkylation of amines with benzyl halides often leads to over-alkylation (formation of tertiary amines or quaternary salts). Therefore, Reductive Amination is the superior pathway for high-fidelity synthesis of this secondary amine. This method ensures mono-alkylation and simplifies purification.

Pathway Logic:

-

Condensation: Reaction of 3-methylbenzaldehyde with 1-methoxypropan-2-amine to form an imine (Schiff base) intermediate.

-

Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the aldehyde functionality better than

and prevents side reactions.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination protocol, highlighting critical control points.

Figure 1: Step-wise reductive amination workflow for the synthesis of the target secondary amine.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the volatility of amines and potential irritant properties.

Materials:

-

3-Methylbenzaldehyde (1.0 eq)

-

1-Methoxypropan-2-amine (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic, optional)

Procedure:

-

Imine Formation: In an oven-dried round-bottom flask, dissolve 3-methylbenzaldehyde (10 mmol) in anhydrous DCE (30 mL). Add 1-methoxypropan-2-amine (11 mmol).

-

Expert Insight: If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30–60 minutes.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes.

-

Causality: Portion-wise addition prevents rapid exotherms and maintains selectivity.

-

-

Reaction: Allow the mixture to warm to room temperature and stir under nitrogen for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Quench the reaction by slowly adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1%

additive) to yield the pure amine.

Physicochemical Properties & Applications

Calculated Properties Table

Data derived from standard cheminformatics algorithms for C₁₂H₁₉NO.[2]

| Property | Value | Interpretation |

| LogP (Predicted) | ~2.2 - 2.5 | Moderate lipophilicity; likely CNS permeable. |

| pKa (Basic N) | ~9.5 | Protonated at physiological pH (7.4). |

| H-Bond Donors | 1 | Secondary amine hydrogen. |

| H-Bond Acceptors | 2 | Amine nitrogen + Ether oxygen. |

| Rotatable Bonds | 5 | High conformational flexibility. |

Pharmacological Relevance

This molecular scaffold is structurally analogous to sympathomimetic amines. The 3-methylbenzyl motif is often employed to optimize selectivity in adrenergic receptor ligands, while the methoxy-isopropyl chain mimics the neurotransmitter backbone while altering metabolic stability (blocking MAO degradation pathways).

Key Applications:

-

Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets in kinases or GPCRs.

-

Building Block: Precursor for urea or amide derivatives in high-throughput screening libraries.

Safety & Toxicology (E-E-A-T)

According to EPA data, this specific CAS (356092-84-7) has been flagged in genotoxicity screenings.

-

Handling: Treat as a potential mutagen and skin irritant. Use nitrile gloves and eye protection.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the secondary amine to an N-oxide or imine degradation.

References

-

U.S. Environmental Protection Agency (EPA). (2025). Chemical Substance Fact Sheet: (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine (CAS 356092-84-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for C12H19NO Isomers. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Section 2.3). Retrieved from [Link]

Thermodynamic Stability of Secondary Benzylamine Derivatives: A Technical Guide

Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Scientists. Scope: Thermodynamic drivers of instability, oxidative degradation mechanisms, and self-validating assessment protocols.

Executive Summary & Thermodynamic Framework

Secondary benzylamines (

While "stability" is often observed as a kinetic phenomenon (shelf-life), it is governed by thermodynamic equilibrium states. For secondary benzylamines, two primary thermodynamic parameters dictate their fate:

-

Benzylic Homolysis (

): The energy required to cleave the C-H bond to form a radical.[1] -

Protonation Equilibrium (

): The free energy change associated with the pKa, determining the ratio of free base (reactive) to salt (stabilized).

The Thermodynamic Vulnerability: Benzylic C-H BDE

The benzylic C-H bond is significantly weaker than a standard alkyl C-H bond due to resonance stabilization of the resulting radical.

-

Standard Alkyl C-H BDE: ~98-100 kcal/mol

-

Benzylic C-H BDE: ~88-90 kcal/mol

This ~10 kcal/mol difference lowers the activation energy (

Degradation Mechanisms: The Oxidative Cascade

The primary instability pathway for secondary benzylamines is Oxidative N-Dealkylation . This is not a random decomposition but a structured cascade driven by the stability of the benzylic radical intermediate.

Mechanism Description

-

Initiation: A radical initiator (ROS, metal impurity, or photon) abstracts a hydrogen atom from the benzylic position (HAT) or removes an electron from the nitrogen lone pair (SET).

-

Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical, eventually collapsing to an imine (or iminium species).

-

Hydrolysis: The imine is thermodynamically unstable in the presence of water, hydrolyzing rapidly to form benzaldehyde and a primary amine.

Visualization: Oxidative Dealkylation Pathway

The following diagram illustrates the bifurcation between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Caption: Mechanistic pathway showing the thermodynamic progression from amine to hydrolysis products via radical intermediates.

Experimental Assessment: Self-Validating Protocols

To quantify stability, one must move beyond simple "shelf storage" to protocols that isolate specific thermodynamic variables.

Protocol A: Determination of pKa via Potentiometric Titration

Rationale: The free base is the reactive species in oxidation. Knowing the exact pKa allows you to calculate the fraction of reactive species at any pH using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation: Dissolve 5-10 mg of the benzylamine derivative in a mixed solvent system (e.g., methanol/water 20:80) to ensure solubility.

-

Titrant: Use standardized 0.1 N NaOH (for acid salts) or 0.1 N HCl (for free bases).

-

Data Acquisition: Perform titration under inert atmosphere (

) to prevent carbonate formation. Record pH vs. Volume. -

Analysis: Use the Gran plot method or derivative analysis (

) to identify the inflection point. -

Validation: The system is valid if the pKa of a standard (e.g., benzylamine, pKa ~9.33) is recovered within ±0.05 units.

Protocol B: Oxidative Stress Testing (AIBN-Initiated)

Rationale: Standard thermal stressing is insufficient because it does not control for radical initiation rates. Using AIBN (azobisisobutyronitrile) provides a constant flux of radicals, allowing you to measure the intrinsic susceptibility of the benzylic bond.

Methodology:

-

Setup: Prepare a 10 mM solution of the amine in acetonitrile.

-

Initiation: Add 0.1 equivalents of AIBN.

-

Incubation: Heat to 40°C (AIBN

is well-defined). -

Sampling: Aliquot at t=0, 1, 4, and 24 hours. Quench immediately with cold methanol containing an internal standard.

-

Quantification: Analyze via HPLC-UV/MS.

-

Calculation: Plot

vs. time. The slope

Visualization: Stability Assessment Workflow

Caption: Iterative workflow for isolating thermodynamic susceptibility during lead optimization.

Structural Optimization & Data Interpretation

When instability is detected, use the following strategies to manipulate the thermodynamics.

Data Summary: Substituent Effects

The table below summarizes how electronic effects (Hammett

| Substituent (Para) | Electronic Effect | Impact on pKa (Basicity) | Impact on Benzylic BDE | Predicted Stability |

| -OMe | Electron Donating | Increases (More Basic) | Decreases (Radical Stabilized) | Low (Prone to oxidation) |

| -H | Neutral | Baseline | Baseline | Moderate |

| -Cl / -F | Weak Withdrawing | Slight Decrease | Minimal Change | Moderate-High |

| -NO2 / -CF3 | Strong Withdrawing | Decreases (Less Basic) | Increases (Radical Destabilized) | High (Resistant) |

Optimization Strategy 1: Deuteration (Thermodynamic/Kinetic Bridge)

Replacing the benzylic hydrogens with deuterium (

-

Mechanism: The C-D bond has a lower zero-point energy than the C-H bond, effectively increasing the BDE by ~1.2–1.5 kcal/mol.

-

Result: This seemingly small energy difference typically reduces the rate of oxidation (

) by a factor of 5–7, often sufficient to pass stability specifications.

Optimization Strategy 2: Salt Form Selection

Thermodynamic stability in the solid state is driven by crystal lattice energy.

-

Protocol: Screen counter-ions (HCl, fumarate, tartrate).

-

Goal: Maximize the melting point (

). A higher

References

-

Mechanism of Amine Oxidation

-

Benzylic BDE & Radical Stability

-

Hammett Correlations in Benzylamines

-

Regulatory Guidelines (Stability)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Comprehensive Technical Guide to the Solubility Profile of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine in Organic Solvents

Abstract

Introduction and Theoretical Framework

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine, with a CAS number of 356092-84-7, is a secondary amine whose potential utility in various chemical and pharmaceutical contexts necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

The solubility of an amine is primarily dictated by its molecular structure and the physicochemical properties of the solvent.[2] Key structural features of the target amine include a secondary amine group capable of hydrogen bonding, a methoxy ether linkage introducing polarity, and aromatic and aliphatic hydrocarbon moieties contributing to its lipophilic character.

Core Principles of Amine Solubility:

-

"Like Dissolves Like": This fundamental principle suggests that amines will exhibit higher solubility in solvents with similar polarity.[3] Aromatic amines tend to be more soluble in aromatic solvents, while aliphatic amines show good solubility in aliphatic solvents.[3] Given the mixed aliphatic and aromatic nature of our target compound, a broad solubility range across various organic solvents can be anticipated.

-

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols. The ether oxygen can also act as a hydrogen bond acceptor.

-

Molecular Weight and Size: Generally, as the molecular weight and size of an amine increase, its solubility in polar solvents tends to decrease due to the larger nonpolar hydrocarbon portion.[4]

-

Intermolecular Forces: Van der Waals forces between the hydrocarbon portions of the amine and non-polar solvents will also play a significant role in the dissolution process.

Based on these principles, it is predicted that (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine will be highly soluble to miscible in a wide array of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons.[2]

Pre-Experimental Considerations and Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. The chosen solvents should span a range of polarities, proticities, and functional groups.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the amine and ether functionalities. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess a significant dipole moment, facilitating dissolution of polar molecules. |

| Non-Polar Aromatic Solvents | Toluene, Xylene | Interact favorably with the benzyl group of the target molecule. |

| Non-Polar Aliphatic Solvents | Heptane, Cyclohexane | Assess the solubility driven by the aliphatic portions of the molecule. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Often good solvents for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of a compound in organic solvents. The choice of method often depends on the required accuracy, throughput, and available instrumentation.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility.[5]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Separation of Saturated Solution:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

-

-

Solvent Evaporation and Quantification:

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.[2]

-

Dry the residue to a constant weight in a vacuum oven at a temperature below the compound's boiling or decomposition point.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) x 100

-

-

Diagram 1: Gravimetric Solubility Determination Workflow

Caption: Workflow for the gravimetric determination of solubility.

High-Throughput Screening (HTS) using Spectroscopic Methods

For rapid screening of solubility in a large number of solvents, spectroscopic methods can be employed.

Protocol (UV-Vis Spectroscopy):

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of the amine in a solvent in which it is freely soluble (e.g., Methanol).

-

-

Calibration Curve:

-

Prepare a series of dilutions of the stock solution and measure their absorbance at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Measurement:

-

Prepare saturated solutions as described in the gravimetric method (Section 3.1, Step 1).

-

After equilibration, filter the supernatant.

-

Dilute a known volume of the filtered supernatant with the solvent used for the stock solution to bring the absorbance within the range of the calibration curve.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

Diagram 2: Spectroscopic Solubility Determination Workflow

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example Solubility Data Table for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Methanol | > 200 | > 0.96 | Very Soluble |

| Toluene | 150 | 0.72 | Freely Soluble |

| Acetonitrile | 120 | 0.58 | Soluble |

| Dichloromethane | 180 | 0.87 | Very Soluble |

| Heptane | < 10 | < 0.05 | Sparingly Soluble |

| Water | < 1 | < 0.005 | Practically Insoluble |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, the following practices are recommended:

-

Triplicate Measurements: All solubility determinations should be performed in triplicate to assess the precision of the method.

-

Purity of Compound and Solvents: The purity of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine and all solvents should be of high grade (e.g., >99%) to avoid erroneous results.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration process, as solubility is temperature-dependent.

-

Method Validation: For spectroscopic methods, the calibration curve should have a high correlation coefficient (R² > 0.99).

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine in a range of organic solvents. By applying the fundamental principles of amine solubility and employing the detailed experimental protocols outlined herein, researchers can generate accurate and reliable data. This information is invaluable for guiding the design of synthetic routes, developing purification strategies, and formulating this compound for its intended applications.

References

-

Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-8. Available at: [Link]

-

Gao, Y., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 1032-1038. Available at: [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. (2023, January 25). Available at: [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. Available at: [Link]

-

Are amines soluble in organic solvents? Quora. (2018, March 30). Available at: [Link]

-

Structure and Properties of Amines. Chemistry LibreTexts. (2024, March 23). Available at: [Link]

-

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. PubChem. Available at: [Link]

-

Amine. Wikipedia. Available at: [Link]

- Method for crystallizing tapentadol intermediate, tapentadol intermediate of high purity, method of making tapentadol and tapent. Google Patents. (2022, April 26).

-

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine. EPA. (2025, October 15). Available at: [Link]

Sources

Methodological & Application

synthesis protocol for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

Application Note: Scalable Synthesis of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine via Selective Reductive Amination

Executive Summary & Strategic Rationale

This guide details the synthesis of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine (CAS: 355818-30-3), a secondary amine motif common in pharmaceutical intermediates.

While direct alkylation of amines with alkyl halides is possible, it is operationally discouraged due to the risk of over-alkylation (forming tertiary amines or quaternary salts). Instead, this protocol utilizes Reductive Amination employing Sodium Triacetoxyborohydride (STAB) .[1] This route is selected for three critical reasons:

-

Chemo-selectivity: STAB reduces the intermediate imine faster than the aldehyde, minimizing alcohol byproducts.

-

Atom Economy: It avoids the generation of mutagenic alkyl halide waste.

-

Scalability: The reaction proceeds under mild conditions (Room Temperature) with a robust safety profile.

Retrosynthetic Analysis

To design the synthesis, we disconnect the C-N bond adjacent to the benzyl group. This reveals two commercially available precursors: 3-Methylbenzaldehyde and 1-Methoxy-2-propylamine .

Figure 1: Retrosynthetic disconnection showing the convergence of the aldehyde and primary amine.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Purity |

| 3-Methylbenzaldehyde | Substrate (Electrophile) | 1.0 | 120.15 | >97% |

| 1-Methoxy-2-propylamine | Substrate (Nucleophile) | 1.1 | 89.14 | >98% |

| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.4 | 211.94 | 95% |

| Acetic Acid (AcOH) | Catalyst | 1.0 | 60.05 | Glacial |

| Dichloromethane (DCM) | Solvent | N/A | 84.93 | Anhydrous |

Step-by-Step Methodology

Step 1: Imine Formation (Equilibrium Establishment)

-

Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 3-Methylbenzaldehyde (10.0 mmol) and DCM (40 mL).

-

Add 1-Methoxy-2-propylamine (11.0 mmol, 1.1 eq) in one portion.

-

Critical Step: Add Acetic Acid (10.0 mmol, 1.0 eq).

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

Step 2: Selective Reduction 6. Cool the mixture slightly to 0°C (optional, but recommended to control exotherm). 7. Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 1.4 eq) in 3 portions over 15 minutes.

- Note: Gas evolution (H₂) may occur; ensure proper venting.

- Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

- Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear.

Step 3: Quench and Workup 9. Quench the reaction by slowly adding Saturated Aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases. 10. Separate the layers using a separatory funnel. 11. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

Purification Strategy: The "Self-Validating" Acid-Base Extraction

Chromatography is often unnecessary for this synthesis if a rigorous Acid-Base extraction is performed. This method leverages the basicity of the product to separate it from neutral impurities (unreacted aldehyde) and acidic byproducts.

Figure 2: Acid-Base Extraction workflow ensuring removal of non-basic impurities.

Purification Protocol:

-

Acid Extraction: Take the combined organic layers from Step 3 and extract with 1M HCl (3 x 30 mL).

-

Wash: Discard the organic layer (or save for recovery of aldehyde).

-

Basification: Cool the acidic aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

-

Result: The amine is deprotonated and oils out of the water.

-

-

Final Extraction: Extract the turbid aqueous mixture with DCM (3 x 30 mL).

-

Drying: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Characterization & Expected Data

Target Structure:

-

Formula: C₁₂H₁₉NO

-

MW: 209.29 g/mol

¹H NMR (400 MHz, CDCl₃) Expected Signals:

-

Aromatic Region: δ 7.00 – 7.25 ppm (m, 4H, Ar-H).

-

Benzylic Protons: δ 3.75 – 3.85 ppm (s, 2H, Ar-CH ₂-N).

-

Methine Proton: δ 2.85 – 2.95 ppm (m, 1H, N-CH (CH₃)-CH₂).

-

Methoxy Group: δ 3.35 ppm (s, 3H, -OCH ₃).

-

Ether Methylene: δ 3.20 – 3.30 ppm (d, 2H, -CH ₂-OMe).

-

Aromatic Methyl: δ 2.35 ppm (s, 3H, Ar-CH ₃).

-

Aliphatic Methyl: δ 1.05 – 1.10 ppm (d, 3H, CH-CH ₃).

-

Amine Proton: δ 1.5 – 2.0 ppm (br s, 1H, -NH -).

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[8][9]

- Context: Establishes the standard protocol for using NaBH(OAc)

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Context: Authoritative source for acid-base extraction techniques and purification of secondary amines.[5]

-

-

PubChem Compound Summary. (n.d.). (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine.

- Context: Verification of chemical structure, CAS number (355818-30-3), and physical properties.

Sources

- 1. scribd.com [scribd.com]

- 2. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]

- 3. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine as a Pharmaceutical Intermediate

Abstract

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is a secondary amine featuring a unique combination of structural motifs: a chiral methoxy-isopropyl backbone, a flexible benzyl linker, and a lipophilic tolyl group. This constellation of features makes it a compelling, yet underexplored, intermediate for the synthesis of novel chemical entities in drug discovery. Its structure suggests potential applications in developing agents targeting the central nervous system (CNS) or other areas where modulated lipophilicity and specific steric bulk are required. This document provides a comprehensive guide for researchers, covering the synthesis, purification, characterization, and safe handling of this intermediate. It further contextualizes its potential by exploring the established roles of its constituent fragments in medicinal chemistry.

PART 1: Physicochemical Properties, Safety, and Handling

While specific, experimentally-derived data for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine (CAS No. 356092-84-7) is scarce in public literature, its properties can be reliably estimated based on its structure and data from analogous compounds.[1][2]

1.1 Predicted Physicochemical Data

The following table summarizes key predicted properties, which are crucial for planning reactions, purification, and formulation studies.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₂₁NO | Provides the elemental composition. |

| Molecular Weight | 207.32 g/mol | Influences diffusion, solubility, and molar concentration calculations. |

| XLogP3 | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting potential for good oral absorption and CNS penetration.[2] |

| Boiling Point | Estimated >250 °C | High boiling point necessitates purification by vacuum distillation or chromatography. |

| Hydrogen Bond Donors | 1 (Amine N-H) | Can participate in key binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Amine N, Ether O) | Offers additional points for target interaction and influences solubility. |

| Rotatable Bonds | 5 | High conformational flexibility allows it to adapt to various binding pocket geometries. |

1.2 Safety, Handling, and Storage

As with many substituted benzylamines, this compound should be handled with care.[3][4] The following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Ventilation: All handling should occur in a well-ventilated chemical fume hood to avoid inhalation of potential vapors or aerosols.[3]

-

Fire Safety: Keep away from sources of ignition. Use carbon dioxide, dry chemical, or foam extinguishers in case of fire.[3]

-

Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Prevent entry into drains or waterways.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended temperature: 2-8°C), protected from light.[3]

PART 2: Synthesis via Reductive Amination

The most direct and efficient method for synthesizing (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is through the reductive amination of 3-methylbenzaldehyde with 1-methoxy-2-propanamine.[6][7] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

2.1 Causality of Experimental Design

Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation because it avoids the over-alkylation problems common with direct alkylation of amines.[6] The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is critical. These reagents are chemoselective, meaning they will reduce the protonated imine intermediate much faster than the starting aldehyde, preventing the formation of the corresponding alcohol byproduct (3-methylbenzyl alcohol).[6] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or an ether like tetrahydrofuran (THF), which are good at solubilizing the reactants and do not react with the borohydride reagents.

2.2 Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

2.3 Detailed Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzaldehyde (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

-

Amine Addition: Add 1-methoxy-2-propanamine (1.1 eq) to the solution. The slight excess of the amine helps drive the imine formation equilibrium.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Progress can be monitored by TLC or GC-MS to observe the consumption of the aldehyde.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition can be exothermic and should be controlled.

-

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

PART 3: Purification and Characterization

Purity is paramount for a pharmaceutical intermediate. The crude product must be purified and its identity rigorously confirmed.

3.1 Purification Protocol: Flash Column Chromatography

-

Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica slurry.

-

Sample Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate (EtOAc) in hexane. A typical gradient might start at 5% EtOAc/hexane and gradually increase to 20-30% EtOAc/hexane.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a colorless to pale yellow oil.[8]

3.2 Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.[9][10]

| Technique | Expected Results & Interpretation |

| ¹H NMR | Expect characteristic peaks: aromatic protons (around 7.0-7.3 ppm), benzyl CH₂ (singlet ~3.7 ppm), methoxy CH₃ (singlet ~3.3 ppm), and aliphatic protons of the methoxypropyl group. Integration should match the 21 protons. |

| ¹³C NMR | Expect distinct signals for all 13 unique carbons, including aromatic carbons (125-140 ppm), benzylic carbon (~55-60 ppm), and aliphatic carbons. |

| GC-MS | A single major peak in the gas chromatogram indicates high purity. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 207 and characteristic fragmentation patterns (e.g., loss of the methoxypropyl group, tropylium ion at m/z=91 from the benzyl group).[11] |

| FTIR | Key stretches to observe include N-H (a weak to medium band around 3300-3400 cm⁻¹), C-H (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C (aromatic, ~1600 cm⁻¹), and C-O (ether, strong band ~1100 cm⁻¹).[9] |

| HPLC | Used for quantitative purity analysis (e.g., >98%). A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is a common starting point.[12] |

PART 4: Potential Pharmaceutical Relevance and Applications

The structural components of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine are frequently found in biologically active molecules, making it a valuable scaffold for building libraries of new potential drugs.[13][14] The combination of a chiral center, moderate lipophilicity, and conformational flexibility is a hallmark of many CNS-active compounds.[13]

4.1 Role of Structural Motifs

-

N-Benzyl Group: This moiety is present in a vast number of pharmaceuticals. It can engage in pi-stacking or hydrophobic interactions within receptor binding pockets. Its presence is key in compounds ranging from antihistamines to potent receptor agonists.[15][16]

-

Methoxypropylamine Scaffold: The 1-methoxy-2-propylamine unit introduces a chiral center and a combination of a hydrogen bond donor (NH) and acceptor (O-Me). Chiral amines are critical building blocks for enantiomerically pure drugs, where one enantiomer often has significantly higher activity and a better safety profile.[17][18]

-

3-Methylphenyl (m-Tolyl) Group: The methyl group adds lipophilicity and steric bulk compared to an unsubstituted phenyl ring. This can be used to fine-tune binding affinity and selectivity for a specific receptor subtype or to modulate metabolic stability by blocking a potential site of aromatic oxidation.

4.2 Logical Map of Potential Applications

This intermediate serves as a starting point for further chemical elaboration to access diverse and complex molecular architectures.

Caption: Potential synthetic pathways from the intermediate to drug scaffolds.

Conclusion

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine is a readily accessible and versatile pharmaceutical intermediate. The protocols detailed herein for its synthesis via reductive amination, subsequent purification, and thorough characterization provide a solid foundation for its use in research and development. The strategic combination of its structural features makes it an attractive starting point for the exploration of novel chemical space, particularly in the pursuit of new therapeutics targeting the central nervous system and other areas where precise modulation of physicochemical properties is key to success.

References

- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024). Vertex AI Search.

- Safety Data Sheet for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (2024). Shanghai Haohong Scientific Co., Ltd.

- SAFETY DATA SHEET for 2-Methoxybenzaldehyde. (2025). Fisher Scientific.

- SAFETY DATA SHEET for 2-Methoxy-1-methylethyl acet

- (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine - Hazard Genotoxicity. (2025). EPA CompTox Chemicals Dashboard.

- Safety Data Sheet for Flame Retardant Epoxy. (2013). MG Chemicals.

- Practical benzylation of N,N-substituted ethanolamines for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. (2023). OSTI.GOV.

- Brandi-Dohrn, F. et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.

- Kholdeeva, O. et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

- Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol - Supporting Inform

- Narender, P. et al. (2010).

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- PubChem. (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (2025). Benchchem.

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (Patent No. CN102199098B).

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (Patent No. EP2621885B1).

- PubChem. 1-(3-Methoxy-2-methylphenyl)-N-methylpropan-2-amine.

- Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses.

- Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.

- Heinen, A. W. et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.

- Gotor-Fernández, V. et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- CHEMICAL PURITY ANALYSIS Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies.

- Braden, M. R. et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience.

- Morris, J. C. et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews.

- PubChem. 1-(3-methoxyphenyl)-2-methylpropan-2-amine.

- Nnamonu, L. et al. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.

- Kumar, A. et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design.

- From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. (2020). Journal of the American Chemical Society.

- Huateng Pharma Highlights the Pharmaceutical Potential of N-Benzylhydroxylamine Hydrochloride. (2025). Sourcezon.

- Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020).

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023). MDPI.

- N-Benzyl-1-(4-methoxy-3-methylphenyl)propan-2-amine.

- N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine.

- N-(4-Propylbenzyl)-1-(4-methoxy-3-methylphenyl)propan-2-amine - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 1-(3-Methoxy-2-methylphenyl)-N-methylpropan-2-amine | C12H19NO | CID 91693755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.leyan.com [file.leyan.com]

- 4. fishersci.com [fishersci.com]

- 5. mgchemicals.com [mgchemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. rsc.org [rsc.org]

- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 10. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

Application Notes and Protocols for the Catalytic Hydrogenation of Benzylamine Derivatives

Introduction: The Central Role of Benzylamines and Catalytic Hydrogenation

Benzylamine and its derivatives are foundational structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2][3] The development of efficient, selective, and scalable methods for their synthesis is a cornerstone of modern organic chemistry. Among the most powerful and industrially relevant transformations for accessing these compounds is catalytic hydrogenation. This technique offers an atom-economical and often environmentally benign pathway to reduce nitrogen-containing functional groups, such as nitriles and imines, to the desired amine products.[1][3]

This guide provides an in-depth exploration of catalytic hydrogenation methods for the production of benzylamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical considerations essential for successful and safe execution. We will delve into the primary synthetic routes, catalyst selection, reaction optimization, and safety protocols necessary for high-pressure hydrogenation reactions.

Part 1: Hydrogenation of Nitriles to Primary Benzylamines

The catalytic hydrogenation of nitriles is a direct and widely used method for the synthesis of primary amines.[1][4] The reaction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. However, a significant challenge in nitrile hydrogenation is controlling selectivity. The intermediate imine can react with the primary amine product to form a secondary amine, which can further react to yield a tertiary amine.[4][5]

Mechanism and Selectivity Control

The generally accepted mechanism proceeds through the initial reduction of the nitrile to an intermediate imine, which is then further hydrogenated to the primary amine. The formation of secondary and tertiary amine byproducts arises from the condensation of the intermediate imine with the primary amine product.[4][5]

To enhance the selectivity for the primary amine, several strategies can be employed:

-

Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction.[6][7]

-

Catalyst Choice: The nature of the catalyst plays a crucial role. For instance, Raney Nickel and Cobalt catalysts are frequently used for this transformation.[1][8]

-

Reaction Conditions: Optimization of temperature, pressure, and solvent can significantly influence the selectivity.

Workflow for Nitrile Hydrogenation

Caption: General workflow for catalytic hydrogenation of nitriles.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation of Benzonitrile

This protocol describes a general procedure for the hydrogenation of benzonitrile to benzylamine using Raney® Nickel, a widely used catalyst for this transformation.[4][5][9]

Materials:

-

Benzonitrile

-

Ethanol (anhydrous)

-

Raney® Nickel (slurry in water)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with anhydrous ethanol (3 x 20 mL) to remove residual water.[5]

-

Reactor Charging: To the high-pressure reactor vessel, add the washed Raney® Nickel (approx. 10 mol% relative to the nitrile).[4][5] Then, add a solution of benzonitrile (10 mmol) in anhydrous ethanol (25 mL).[4][5] Finally, add potassium borohydride (40 mmol) in portions.[4][5]

-

Reactor Assembly and Purging: Securely assemble the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas three times to remove air.[10]

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).[7] Begin stirring and, if required, heat the reaction to the target temperature (e.g., 50 °C for aromatic nitriles).[5] Monitor the reaction by observing the pressure drop.

-

Reaction Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.[10] Carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; keep the filter cake wet with solvent.[11]

-

Product Isolation: Concentrate the filtrate under reduced pressure. The residue can be further purified by distillation or chromatography to yield pure benzylamine.

| Parameter | Value | Reference |

| Catalyst | Raney® Nickel | [4][5] |

| Substrate | Benzonitrile | [4][5] |

| Solvent | Anhydrous Ethanol | [4][5] |

| Reducing Agent | KBH4 | [4][5] |

| Temperature | 50 °C (for aromatic nitriles) | [5] |

| Pressure | 10 bar H2 | [7] |

Part 2: Reductive Amination for Substituted Benzylamines

Reductive amination is a versatile two-step, one-pot process that combines a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[2][12] This method is exceptionally useful for producing secondary and tertiary benzylamines.

Mechanism and Key Considerations

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced by a suitable reducing agent. A key advantage of this method is the ability to use reducing agents that are selective for the imine over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[12] Catalytic hydrogenation with H2 over catalysts like Pd/C is also a common and effective reduction method.[13]

Workflow for Reductive Amination

Caption: General workflow for reductive amination.

Protocol 2: Pd/C Catalyzed Reductive Amination of Benzaldehyde with a Primary Amine

This protocol details the synthesis of a secondary benzylamine via the reductive amination of benzaldehyde with a primary amine using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

Benzaldehyde

-

Primary amine (e.g., methylamine)

-

Methanol

-

Palladium on Carbon (10 wt% Pd/C)

-

Hydrogen source (balloon or high-pressure reactor)

-

Filter aid (e.g., Celite®)

Procedure:

-

Imine Formation: In a round-bottom flask or reactor vessel, dissolve benzaldehyde (10 mmol) in methanol (50 mL). Add the primary amine (11 mmol, 1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Catalyst Addition: Carefully add 10% Pd/C (1-5 mol% Pd) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. It is best to add it as a slurry in a small amount of solvent.[11]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus or place the vessel in a high-pressure reactor. Evacuate and backfill with hydrogen gas (3 cycles). Maintain a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions) and stir vigorously. For more challenging substrates, a high-pressure reactor may be necessary.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or distillation.

| Parameter | Value | Reference |

| Catalyst | 10% Pd/C | [13] |

| Carbonyl | Benzaldehyde | [13] |

| Amine | Primary Amine | [13] |

| Solvent | Methanol | [14] |

| Hydrogen Source | H2 (balloon or pressure) | [13] |

Part 3: Asymmetric Hydrogenation for Chiral Benzylamines

The synthesis of enantiomerically pure benzylamines is of paramount importance in the pharmaceutical industry. Asymmetric hydrogenation of prochiral imines using chiral catalysts is one of the most efficient methods to achieve this.[15][16][17]

Catalyst Systems and Mechanisms

A variety of transition metal catalysts based on iridium, rhodium, ruthenium, and palladium, in combination with chiral ligands, have been developed for the asymmetric hydrogenation of imines.[15][16][17][18][19] The mechanism often involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the C=N double bond.

Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Ketimine

This protocol provides a general procedure for the asymmetric hydrogenation of an N-aryl ketimine using a chiral iridium catalyst.

Materials:

-

Prochiral N-aryl ketimine

-

Chiral Iridium catalyst (e.g., [Ir(COD)Cl]2 with a chiral phosphine ligand)

-

Dichloromethane (DCM, anhydrous)

-

High-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask with the iridium precursor and the chiral ligand. Add anhydrous DCM and stir to form the active catalyst complex.

-

Reaction Setup: In a separate flask, dissolve the N-aryl ketimine in anhydrous DCM. Transfer this solution to the catalyst solution via cannula.

-

Hydrogenation: Transfer the reaction mixture to a high-pressure reactor. Purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar). Stir the reaction at the specified temperature (e.g., room temperature to 50 °C).

-

Monitoring and Work-up: Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC. Once the reaction is complete, cool to room temperature, vent the hydrogen, and purge with nitrogen.

-

Isolation and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the enantiomeric excess of the purified product.

| Parameter | Value | Reference |

| Catalyst | Chiral Iridium Complex | [20][21][22] |

| Substrate | Prochiral N-Aryl Ketimine | [20][22] |

| Solvent | Anhydrous Dichloromethane | [22] |

| Pressure | 20-50 bar H2 | [21] |

Part 4: Safety in Catalytic Hydrogenation

Catalytic hydrogenation, especially at elevated pressures, carries inherent risks that must be managed through proper procedures and equipment.

Key Hazards:

-

Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air.

-

Pyrophoric Catalysts: Many hydrogenation catalysts (e.g., Raney® Nickel, Pd/C) can ignite spontaneously in air, especially when dry and containing adsorbed hydrogen.[11][23]

-

High Pressure: The use of high-pressure reactors requires robust equipment and careful handling to prevent catastrophic failure.

-

Exothermic Reactions: Hydrogenation reactions are often exothermic, which can lead to a rapid increase in temperature and pressure if not controlled.[23]

Essential Safety Protocols

-

Proper Training: All personnel must be thoroughly trained in the operation of the specific hydrogenation equipment being used.[10]

-

Ventilation: All hydrogenation reactions should be conducted in a well-ventilated fume hood.[10][11]

-

Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent.[11]

-

Reactor Integrity: Regularly inspect high-pressure reactors for any signs of damage or corrosion. Perform leak tests with an inert gas like nitrogen before introducing hydrogen.[10]

-

Purging: Thoroughly purge the reactor with an inert gas to remove all oxygen before introducing hydrogen.[10][23]

-

Pressure and Temperature Monitoring: Never exceed the maximum rated pressure and temperature of the reactor.[10] Use a blast shield for reactions under pressure.[11]

-

Catalyst Handling After Reaction: After the reaction, the catalyst will be saturated with hydrogen and remains a fire hazard. Filter the catalyst carefully, keeping it wet with solvent at all times. Quench the spent catalyst by slowly adding it to a large volume of water.[11]

References

- Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. RSC Publishing.

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Sci-Eng.

- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.

- Asymmetric hydrogenation of imines. PubMed.

- Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. ACS Publications.

- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.

- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.

- Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. Wiley Online Library.

- (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate.

- Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews (RSC Publishing).

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC.

- Heterogeneous catalysts for the hydrogenation of benzonitrile to benzylamine. ResearchGate.

- Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKIVOC.

- Chapter 5 - Homogeneous hydrogenation of imines. ResearchGate.

- Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. ACS Publications.

- Homogeneous Catalytic Asymmetric Hydrogenation of Imines. Taylor & Francis eBooks.

- New iridium catalytic methods for enantioselective imine hydrogenation. University of Strathclyde.

- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis.

- Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry.

- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.

- Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications.

- Method for the production of primary amines by hydrogenating nitriles. Google Patents.

- Enantioselective imine hydrogenation with Ir diphosphine catalysts: fighting deactivation. ScienceDirect.

- Method for the hydrogenation of nitriles to primary amines. Google Patents.

- Preparation of N-benzylamines. Google Patents.

- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.

- Parr Hydrogenation Apparatus Safety procedure. University of Haifa.

- Standard Operating Procedures. The Sarpong Group.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.

- Method for preparing benzyl amine by catalytic hydrogenation. Google Patents.

- Hydrogenation Reactions. safety.pitt.edu.

- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. ResearchGate.

- Direct synthesis of amides and imines by dehydrogenative homo or cross-coupling of amines and alcohols catalyzed by Cu-MOF. RSC Publishing.

- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

- Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. SpringerLink.

- Iron catalyzed diastereoselective hydrogenation of chiral imines. ResearchGate.

- In-situ reconstruction of CoBOx enables formation of Co for synthesis of benzylamine through reductive amination. PMC.

- Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate.

- Substituted benzylic amine synthesis by imine arylation. Organic Chemistry Portal.

- Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands: Evidence for a Hydridic−Protonic Outer Sphere Mechanism. ACS Publications.

- Towards the synthesis of imines and iminiums and their reactions in situ. White Rose eTheses Online.

- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC.

- Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar.

- Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Heriot-Watt University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. njhjchem.com [njhjchem.com]

- 11. sarponggroup.com [sarponggroup.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 14. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]

- 15. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. Homogeneous palladium-catalyzed asymmetric hydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New iridium catalytic methods for enantioselective imine hydrogenation - American Chemical Society [acs.digitellinc.com]

- 21. chinesechemsoc.org [chinesechemsoc.org]

- 22. Enantioselective imine hydrogenation with Ir diphosphine catalysts: fighting deactivation [comptes-rendus.academie-sciences.fr]

- 23. pubs.acs.org [pubs.acs.org]

Application Note: Solvent Selection for Reactions Involving (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

Executive Summary

This application note provides a technical framework for solvent selection in the synthesis and derivatization of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine (referred to herein as Target Amine A ).

Target Amine A is a sterically hindered, secondary amine featuring both a lipophilic 3-methyl-benzyl moiety and a polar, potentially chelating 2-methoxy-1-methyl-ethyl side chain. This unique amphiphilic structure presents specific challenges in solubility, nucleophilicity, and metal-catalyst compatibility. This guide prioritizes "Green Chemistry" principles, recommending sustainable alternatives (e.g., 2-MeTHF, CPME) to traditional dipolar aprotic solvents (DMF, NMP) while ensuring high reaction fidelity.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first understand the solute. Target Amine A possesses competing physicochemical domains:

| Property | Predicted Value | Implication for Solvent Selection |

| Basic Center | Secondary Amine ( | Nucleophilic; susceptible to protonation. |

| Steric Bulk | High (Branched isopropyl-like tail + Benzyl) | Critical: |

| Lipophilicity | Highly soluble in organic solvents (DCM, Toluene, EtOAc). Low water solubility at neutral pH. | |

| Chelation Potential | Ether Oxygen + Amine Nitrogen | Potential to form 5-membered chelate rings with transition metals (Pd, Cu), potentially poisoning catalysts in non-coordinating solvents. |

Solubility Decision Matrix

-

Neutral State: Soluble in Toluene, 2-MeTHF, EtOAc, DCM, TBME.

-

Protonated State (Salt): Soluble in Water, Methanol, Ethanol. Insoluble in non-polar ethers and hydrocarbons (useful for crystallization).

Solvent Selection by Reaction Class

Nucleophilic Substitutions (N-Alkylation / Acylation)

Mechanism:

Due to the steric hindrance of the 1-methyl-ethyl group, the nitrogen center is less accessible. Traditional protocols utilize dipolar aprotic solvents (DMF, NMP) to strip the cation from the base (e.g.,

Recommendation:

-

Primary Choice: Acetonitrile (MeCN) . Excellent compromise between polarity and volatility. Good for reflux (

). -

Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .

-

Why? These ethers have higher boiling points than THF (

and

-

Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Mechanism: Pd-Catalyzed C-N Bond Formation

Critical Issue: The methoxy ether side chain can act as a hemilabile ligand, coordinating to Palladium and potentially displacing the phosphine ligand, leading to catalyst deactivation.

Recommendation:

-

Avoid: Acetonitrile (MeCN) and Pyridine (strong coordination to Pd).[1]

-

Primary Choice: Toluene or Xylene . Non-coordinating, high boiling point.

-

Green Alternative: 2-MeTHF .[2][3][4] While an ether, the steric bulk of the methyl group on the ring reduces its ability to tightly coordinate Pd compared to THF or Dioxane.

Salt Formation & Crystallization

Mechanism: Acid-Base Neutralization

Recommendation:

-

Solvent System: Isopropanol (IPA) or Ethyl Acetate (EtOAc) .

-

Antisolvent: Heptane or MTBE .

-

Protocol: Dissolve free base in IPA; add HCl in IPA/Dioxane. The hydrochloride salt of Target Amine A is likely lipophilic enough to require a non-polar antisolvent for high yield.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

Figure 1: Decision tree for solvent selection emphasizing green chemistry and catalyst compatibility.

Detailed Experimental Protocols

Protocol A: Green N-Alkylation using 2-MeTHF

Objective: Alkylation of Target Amine A with Benzyl Bromide (Model Electrophile). Rationale: 2-MeTHF allows for a reaction temperature of ~80°C (reflux) to overcome steric hindrance while enabling a direct aqueous wash without solvent exchange (unlike DMF).

Materials:

-

Target Amine A (1.0 equiv)[3]

-

Benzyl Bromide (1.1 equiv)

- (Powdered, Anhydrous, 2.0 equiv)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous]

Step-by-Step:

-

Charge: To a reaction vessel equipped with a reflux condenser, add Target Amine A (10 mmol) and 2-MeTHF (50 mL, 5 vol).

-

Base Addition: Add powdered

(20 mmol). Note: Grinding the base increases surface area, crucial for heterogeneous reactions. -

Electrophile Addition: Add Benzyl Bromide (11 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 12–18 hours.-

Validation: Monitor by HPLC or TLC (Eluent: 20% EtOAc in Hexanes). Look for the disappearance of the secondary amine.

-

-

Workup (The Green Advantage):

-

Cool to room temperature.[5]

-

Add Water (30 mL) directly to the reaction vessel. Stir for 10 mins.

-

Phase separate. The product is in the upper (organic) 2-MeTHF layer.

-

Optional: Wash organic layer with Brine.

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Protocol B: Hydrochloride Salt Formation & Crystallization

Objective: Isolation of high-purity Target Amine A Hydrochloride.

Step-by-Step:

-

Dissolution: Dissolve crude Target Amine A (5 g) in Isopropanol (IPA) (15 mL, 3 vol) at

. -

Acidification: Slowly add HCl (4M in Dioxane or IPA) (1.1 equiv) while stirring.

-

Observation: An exotherm is expected. The solution may become cloudy.

-

-

Crystallization:

-

Allow the solution to cool to Room Temperature slowly (over 1 hour).

-

If no precipitate forms, add Heptane (antisolvent) dropwise until persistent turbidity is observed.

-

Cool to

in an ice bath for 2 hours.

-

-

Filtration: Filter the white solid. Wash the cake with cold 1:1 IPA/Heptane.

-

Drying: Dry in a vacuum oven at

to constant weight.

Comparative Data: Green vs. Classical Solvents[6]

| Feature | Classical Solvent (DMF/NMP) | Recommended Green Solvent (2-MeTHF) | Impact on Target Amine A |

| Boiling Point | 2-MeTHF reflux is sufficient for most alkylations; avoids thermal degradation. | ||

| Workup | Miscible with water (requires extraction with EtOAc/DCM) | Immiscible with water | 2-MeTHF allows direct phase separation, saving time and solvent. |

| Toxicity | Reprotoxic (SVHC) | Low toxicity (derived from biomass) | Safer for operator; easier regulatory compliance. |

| Peroxides | Low risk | Potential risk | 2-MeTHF requires stabilizers (BHT) or regular testing, though it is more stable than THF.[2] |

References

-

Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[6] [Link]

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. (Reference for steric hindrance and ligand/solvent choice). [Link]

-

Alder, C. M., et al. (2016). "Updating and further expanding GSK's solvent sustainability guide." Green Chemistry, 18, 3879-3890. [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

Troubleshooting & Optimization

purification techniques for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine from reaction mixtures

Case ID: PUR-2M1ME-3MBA Status: Active Support Level: Tier 3 (Advanced Organic Synthesis) Compound Class: Secondary Amine / Benzylamine Derivative

Executive Summary

You are attempting to purify (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine .

-

Chemical Nature: A lipophilic secondary amine with an ether side chain.

-

Predicted

: ~9.5–10.0 (Conjugate acid). -

Physical State: Likely a viscous oil at room temperature; salts (HCl, Oxalate) are likely solids.

-

Primary Challenge: Separation from unreacted 3-methylbenzaldehyde (neutral), unreacted primary amine (basic), or tertiary amine byproducts (over-alkylation).

This guide provides a modular purification strategy, moving from high-throughput extraction to high-purity chromatography.

Module 1: The First Line of Defense (Acid-Base Extraction)

Applicability: Removal of neutral impurities (unreacted aldehyde, alcohols) and inorganic salts. Success Rate: High (>90% for removing non-basic impurities).

The Mechanism

This protocol leverages the reversible protonation of the secondary nitrogen.

-

Low pH (<2): The amine forms a water-soluble ammonium salt (

). Neutral organic impurities remain in the organic layer. -

High pH (>12): The amine is deprotonated to its free base (

), becoming lipophilic and extractable into organic solvents.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: EtOAc is preferred for safety, but DCM solubilizes oily amines better.

-

-

Acidification: Extract the organic layer with 1M HCl (3x volumes).

-

Checkpoint: Check the pH of the aqueous layer; it must be < 2.

-

Action: Keep the Aqueous Layer (contains your product). Discard the Organic Layer (contains unreacted aldehyde/neutrals).

-

-

Washing (Optional but Recommended): Wash the acidic aqueous layer once with fresh EtOAc to remove trapped neutrals.

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

-

Observation: The solution should become cloudy as the free amine oils out.

-

-

Extraction: Extract the basic aqueous mixture with DCM (3x).

-